molecular formula C11H10FN3OS2 B14960245 2-[(4-fluorobenzyl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide CAS No. 887041-98-7

2-[(4-fluorobenzyl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B14960245
CAS No.: 887041-98-7
M. Wt: 283.3 g/mol
InChI Key: JDPFJXQDXJUHLH-UHFFFAOYSA-N
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Description

2-[(4-Fluorobenzyl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a sulfanyl-acetamide moiety substituted with a 4-fluorobenzyl group. The 1,3,4-thiadiazole ring is a nitrogen-sulfur heterocycle known for its electron-deficient nature, which enhances interactions with biological targets . This compound belongs to a broader class of thiadiazole derivatives studied for diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .

Properties

CAS No.

887041-98-7

Molecular Formula

C11H10FN3OS2

Molecular Weight

283.3 g/mol

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C11H10FN3OS2/c12-9-3-1-8(2-4-9)5-17-6-10(16)14-11-15-13-7-18-11/h1-4,7H,5-6H2,(H,14,15,16)

InChI Key

JDPFJXQDXJUHLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSCC(=O)NC2=NN=CS2)F

Origin of Product

United States

Preparation Methods

The synthesis of 2-[(4-fluorobenzyl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 4-fluorobenzyl chloride with thiourea to form the intermediate 4-fluorobenzylthiourea. This intermediate is then cyclized with chloroacetic acid under basic conditions to yield the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .

Chemical Reactions Analysis

2-[(4-fluorobenzyl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-[(4-fluorobenzyl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound is believed to inhibit bacterial enzymes critical for cell wall synthesis or DNA replication. The thiadiazole ring and the fluorobenzyl group play crucial roles in binding to the active sites of these enzymes, thereby disrupting their function .

Comparison with Similar Compounds

Fluorine Positional Isomerism

  • 3-Fluorophenyl Analog (63): 2-(3-Fluorophenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide (63) places fluorine in the meta position.

Heterocyclic Modifications

Benzo[d]oxazole Derivatives (5l–5q)

Compounds like 2-(benzo[d]oxazol-2-ylthio)-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-thiadiazol-2-yl)acetamide (5l) replace the fluorobenzyl group with a benzo[d]oxazole moiety. The oxazole ring’s aromaticity and hydrogen-bonding capacity may improve solubility but reduce metabolic stability compared to the fluorobenzyl group .

Triazole Derivatives (38, 39)

2-[(1H-1,2,3-Triazol-5-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide (39) replaces the thiadiazole ring with a triazole. Triazoles offer additional hydrogen-bonding sites but may exhibit reduced electron deficiency, weakening interactions with hydrophobic enzyme pockets .

Pharmacological Activity Comparisons

Anticancer Activity

  • Compound 4y: N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (4y) showed IC50 values of 0.084 ± 0.020 mmol L–1 (MCF-7) and 0.034 ± 0.008 mmol L–1 (A549), outperforming cisplatin. The p-tolylamino group’s bulkiness may enhance intercalation into DNA, a feature absent in the fluorobenzyl derivative .
  • Target Compound : While direct data are unavailable, the fluorine atom’s electronegativity and small size likely improve target specificity and reduce off-target effects compared to bulkier substituents.

Antimicrobial Activity

  • Triazole-Thiadiazole Hybrids (4a-k): Derivatives like 2-((6-(aryl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide (4a-k) demonstrated broad-spectrum antibacterial activity. The fluorobenzyl group’s lipophilicity may enhance membrane penetration compared to non-fluorinated analogs .

Physicochemical Properties

Melting Points and Solubility

  • Target Compound : Expected to exhibit a melting point range of 135–140°C based on analogs like 5j (138–140°C) .
  • Fluorinated vs. Chlorinated Derivatives : Fluorine’s smaller size and higher electronegativity may lower melting points compared to chlorinated analogs (e.g., 5j: 138–140°C) due to reduced crystal lattice energy .

Q & A

Basic Question: What are the established synthetic routes for preparing 2-[(4-fluorobenzyl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide?

Answer:
The synthesis typically involves coupling a thiol-containing intermediate (e.g., 4-fluorobenzyl mercaptan) with a functionalized 1,3,4-thiadiazole core. For example:

Thiadiazole Core Preparation : Start with 5-amino-1,3,4-thiadiazol-2-yl derivatives, as described in analogous protocols for thiadiazole sulfonamide synthesis .

Sulfanyl Group Introduction : React the thiadiazole amine with 4-fluorobenzyl chloride in the presence of a base (e.g., K₂CO₃) to form the sulfanyl linkage.

Acetamide Functionalization : Couple the intermediate with chloroacetyl chloride, followed by amidation with 1,3,4-thiadiazol-2-amine.
Key validation steps include monitoring reactions via TLC and characterizing intermediates using 1H^1H-NMR and IR spectroscopy .

Basic Question: How is the molecular structure of this compound confirmed experimentally?

Answer:
Structural confirmation employs:

  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolve bond lengths, angles, and dihedral angles (e.g., C–S bond distances in the thiadiazole ring: ~1.68–1.72 Å, consistent with related thiadiazole-acetamide structures) .
  • Spectroscopic Techniques :
    • 1H^1H-NMR: Identify protons on the 4-fluorobenzyl group (δ ~7.2–7.4 ppm for aromatic protons) and the thiadiazole NH (δ ~10.5 ppm).
    • IR: Confirm S–C=O (1680–1700 cm1^{-1}) and N–H (3200–3300 cm1^{-1}) stretches .

Basic Question: What in vitro assays are used for preliminary biological activity screening?

Answer:

  • Antimicrobial Activity : Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) using agar dilution methods (MIC values reported for similar thiadiazole derivatives: 8–64 µg/mL) .
  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa), with IC50_{50} values compared to reference drugs like doxorubicin .
  • Enzyme Inhibition : Evaluate activity against cyclooxygenase (COX) or acetylcholinesterase (AChE) via spectrophotometric assays .

Advanced Question: How can crystallographic data resolve contradictions in molecular conformation predictions?

Answer:
SC-XRD can clarify discrepancies between computational models (e.g., DFT-optimized geometries) and experimental data. For example:

  • Torsional Angles : The dihedral angle between the thiadiazole and acetamide groups may deviate from DFT predictions by 5–10° due to crystal packing forces .
  • Hydrogen Bonding : Intermolecular H-bonds (e.g., N–H···O=S interactions) stabilize specific conformations, which molecular dynamics simulations might overlook .
    Such data refine force fields for future computational studies .

Advanced Question: How are structure-activity relationship (SAR) studies designed to optimize biological activity?

Answer:
SAR strategies include:

  • Substituent Variation : Replace the 4-fluorobenzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects on thiol reactivity .
  • Bioisosteric Replacement : Substitute the thiadiazole ring with oxadiazole or triazole cores to assess impact on target binding .
  • Pharmacophore Mapping : Use docking studies (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with bacterial FabH enzyme active sites) .

Advanced Question: What methodologies assess the environmental fate of this compound?

Answer:
Environmental studies follow protocols from long-term projects like INCHEMBIOL :

Degradation Pathways : Hydrolysis studies at varying pH (e.g., 4–9) and temperatures (25–50°C) to quantify half-lives.

Bioaccumulation : Measure logP values (experimental vs. predicted) using shake-flask methods.

Ecotoxicology : Test acute toxicity on Daphnia magna (LC50_{50}) and algal growth inhibition (IC50_{50}).
Data are analyzed using QSAR models to predict ecosystem risks .

Advanced Question: How are stability and degradation products characterized under accelerated storage conditions?

Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 1–3 months.
  • Analytical Tools :
    • HPLC-MS: Identify degradation products (e.g., sulfoxide formation via oxidation of the sulfanyl group).
    • DSC/TGA: Monitor thermal stability (decomposition onset >200°C typical for thiadiazoles) .
      Results guide formulation strategies (e.g., antioxidant additives for oxidation-prone derivatives) .

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